L-Serine, L-valyl-L-tryptophyl-L-isoleucyl-
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Overview
Description
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is a peptide compound composed of the amino acids L-serine, L-valine, L-tryptophan, and L-isoleucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes unique properties that can be leveraged for specific biochemical and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually with a reagent like TFA.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce large quantities of specific peptides.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of bio-based chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. For instance, the tryptophan residue can interact with serotonin receptors, influencing neurotransmission. The peptide can also modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-a-glutamyl-L-tryptophyl-L-valyl-L-alanyl-L-a-glutamyl-L-isoleucyl-L-arginyl-L-seryl-L-lysyl-L-seryl-L-isoleucyl-L-asparaginyl-: Another complex peptide with different amino acid composition.
L-Valyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-tyrosine: A peptide with a similar structure but different sequence and properties.
Uniqueness
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of L-serine and L-tryptophan residues allows for unique interactions with biological molecules, making it valuable for specific research and therapeutic applications.
This article provides a comprehensive overview of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
651035-04-0 |
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Molecular Formula |
C25H37N5O6 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H37N5O6/c1-5-14(4)21(24(34)29-19(12-31)25(35)36)30-22(32)18(28-23(33)20(26)13(2)3)10-15-11-27-17-9-7-6-8-16(15)17/h6-9,11,13-14,18-21,27,31H,5,10,12,26H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)(H,35,36)/t14-,18-,19-,20-,21-/m0/s1 |
InChI Key |
HFWVGAOVCWVBJP-ZTIIYBLCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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